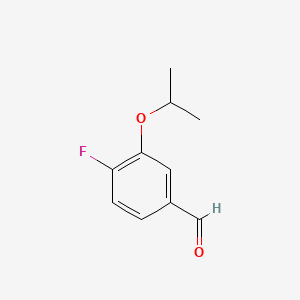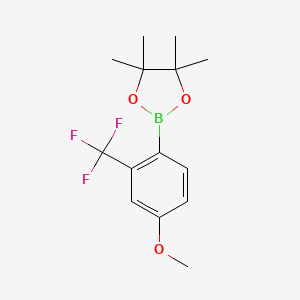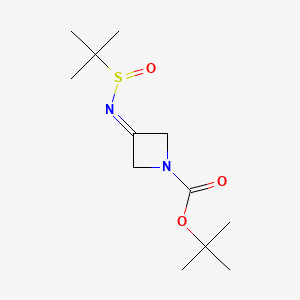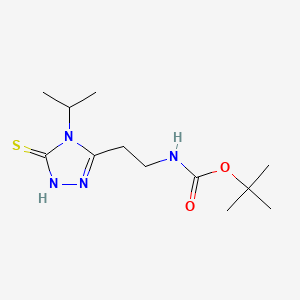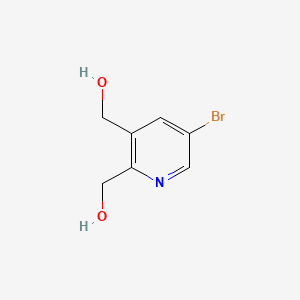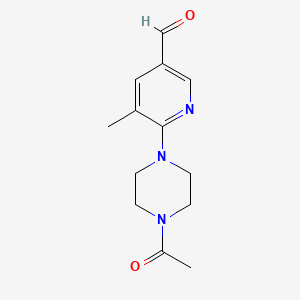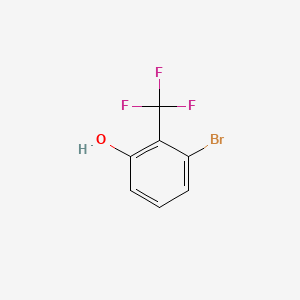
赖氨酸(巴豆酰基)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysine(crotonyl)-OH is a compound that features a crotonyl group attached to the amino acid lysineLysine crotonylation is a relatively recent discovery in the field of protein modifications and has been found to play significant roles in various biological processes, including gene regulation, cell proliferation, and differentiation .
科学研究应用
Lysine(crotonyl)-OH has several important applications in scientific research:
Gene Regulation: Crotonylation of histones is associated with active gene promoters and enhancers, playing a crucial role in gene transcription regulation
Cell Proliferation and Differentiation: This modification is involved in various cellular processes, including cell division and growth
Disease Research: Dysregulation of lysine crotonylation has been linked to several diseases, including cancer, cardiovascular diseases, and neuropsychiatric disorders
Epigenetics: Lysine crotonylation is a key player in the field of epigenetics, providing insights into how gene expression is regulated by chemical modifications of histones
作用机制
Target of Action
Lysine(crotonyl)-OH, or lysine crotonylation, is a posttranslational modification that primarily targets both histone and non-histone proteins . This modification is involved in diverse biological processes and diseases such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation .
Mode of Action
Lysine crotonylation interacts with its targets by adding a crotonyl group to lysine residues on proteins. This process is catalyzed reversibly by crotonyltransferases and decrotonylases . The crotonyl group’s unique carbon-carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .
Biochemical Pathways
Lysine crotonylation is involved in various biochemical pathways. It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of enzymes like glutaryl-CoA dehydrogenase (GCDH) and enoyl-CoA hydratase short chain 1 (ECHS1) can lead to the accumulation of the intermediate metabolite crotonyl-CoA, a precursor for histone lysine crotonylation .
Pharmacokinetics
It is known that the modification is regulated by the intracellular concentration of crotonyl-coa, the substrate used by crotonyltransferases . The enzymes that add and remove the crotonyl group can also influence the bioavailability of lysine crotonylation .
Result of Action
The addition of a crotonyl group to lysine residues can influence protein structure and modulate their stability, localization, and activity .
Action Environment
The action of lysine crotonylation can be influenced by various environmental factors. For example, the level of lysine crotonylation can be affected by the availability of crotonyl-CoA, which can be influenced by cellular metabolism and potentially environmental factors
生化分析
Biochemical Properties
Lysine(crotonyl)-OH interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the regulation of diverse biological processes, including cytoplasmic translation and structural constituent of ribosome . It also plays a significant role in the pathogenicity of certain organisms, suggesting a significant role for Lysine(crotonyl)-OH in these processes .
Cellular Effects
Lysine(crotonyl)-OH has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Lysine(crotonyl)-OH exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is recognized as an indicator of active genes and participates in the male germ cell differentiation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lysine(crotonyl)-OH change over time. It has been observed that different nutritional conditions have a significant influence on the Lysine(crotonyl)-OH levels .
Metabolic Pathways
Lysine(crotonyl)-OH is involved in various metabolic pathways. It interacts with numerous enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Lysine(crotonyl)-OH is transported and distributed within cells and tissues. The majority of crotonylated proteins were found to be distributed in the cytoplasm (35%), mitochondria (26%), and nucleus (22%) .
Subcellular Localization
The subcellular localization of Lysine(crotonyl)-OH and its effects on activity or function are significant. It is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Lysine(crotonyl)-OH can be synthesized through the enzymatic activity of crotonyltransferases, which transfer a crotonyl group from crotonyl-CoA to the lysine residue. This process is reversible and can be catalyzed by decrotonylases . The reaction typically occurs under physiological conditions, with the presence of crotonyl-CoA as a substrate.
Industrial Production Methods: While the industrial production of Lysine(crotonyl)-OH is not extensively documented, it is likely that similar enzymatic processes are employed on a larger scale. The use of recombinant enzymes and optimized reaction conditions can facilitate the efficient production of this compound for research and potential therapeutic applications .
化学反应分析
Types of Reactions: Lysine(crotonyl)-OH primarily undergoes acylation reactions, where the crotonyl group is added or removed from the lysine residue. This modification can influence the charge and structure of the protein, affecting its function and interactions .
Common Reagents and Conditions:
Crotonyl-CoA: The primary donor molecule for the crotonyl group.
Crotonyltransferases: Enzymes that catalyze the addition of the crotonyl group.
Decrotonylases: Enzymes that remove the crotonyl group.
Major Products Formed: The major product of these reactions is the crotonylated lysine residue, which can be part of histone or non-histone proteins. This modification can lead to changes in gene expression and protein function .
相似化合物的比较
Lysine(crotonyl)-OH is unique due to its crotonyl group, which imparts distinct structural and functional properties compared to other lysine modifications. Similar compounds include:
Lysine(acetyl)-OH: Involves the addition of an acetyl group, affecting gene expression and protein function
Lysine(methyl)-OH: Involves the addition of a methyl group, influencing chromatin structure and gene regulation
Lysine(succinyl)-OH: Involves the addition of a succinyl group, impacting protein stability and function
Lysine(crotonyl)-OH stands out due to its unique carbon-carbon double bond, which provides a rigid planar conformation and distinct regulatory mechanisms .
属性
IUPAC Name |
(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-NCJLJLRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
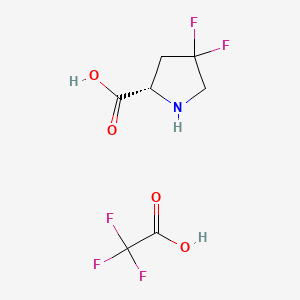

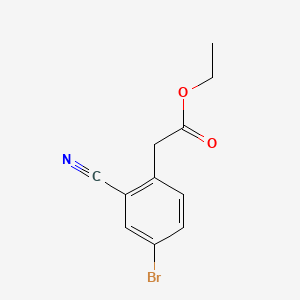
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
